

# Spectroscopic Profile of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

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## Compound of Interest

Compound Name: *N,N-Dimethyl-2-phenoxyethanamine*

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **N,N-Dimethyl-2-phenoxyethanamine**, a compound of interest in various research and development domains. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **N,N-Dimethyl-2-phenoxyethanamine**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N,N-Dimethyl-2-phenoxyethanamine**. It is important to note that these values are computationally generated and should be confirmed by experimental analysis.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.28	m	2H	Ar-H (meta)
6.98 - 6.94	m	3H	Ar-H (ortho, para)
4.10	t	2H	O-CH <sub>2</sub>
2.75	t	2H	N-CH <sub>2</sub>
2.34	s	6H	N-(CH <sub>3</sub> ) <sub>2</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
158.7	Ar-C (quaternary, C-O)
129.5	Ar-C (meta)
121.0	Ar-C (para)
114.5	Ar-C (ortho)
66.8	O-CH <sub>2</sub>
58.2	N-CH <sub>2</sub>
45.3	N-(CH <sub>3</sub> ) <sub>2</sub>

**Table 3: Predicted IR Absorption Data (Neat)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060 - 3040	Medium	C-H stretch (aromatic)
2970 - 2820	Strong	C-H stretch (aliphatic)
1600, 1495	Strong	C=C stretch (aromatic)
1245	Strong	C-O stretch (aryl ether)
1170	Medium	C-N stretch (aliphatic amine)
750, 690	Strong	C-H bend (aromatic, out-of-plane)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
165	20	[M] <sup>+</sup> (Molecular Ion)
120	5	[M - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
94	30	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
58	100	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra of **N,N-Dimethyl-2-phenoxyethanamine**.

Materials:

- **N,N-Dimethyl-2-phenoxyethanamine** (liquid sample)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Vial

Procedure:

- Sample Preparation:
  - In a clean, dry vial, dissolve approximately 10-20 mg of **N,N-Dimethyl-2-phenoxyethanamine** in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  containing TMS.[\[1\]](#)
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- Instrument Setup (General Parameters for a 500 MHz Spectrometer):
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 12 ppm.
  - Use a  $30^\circ$  or  $45^\circ$  pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:

- Switch the probe to the  $^{13}\text{C}$  frequency.
- Set the spectral width to approximately 220 ppm.
- Use a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.[\[1\]](#)
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Identify the peak positions in both spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **N,N-Dimethyl-2-phenoxyethanamine**.

Materials:

- **N,N-Dimethyl-2-phenoxyethanamine** (liquid sample)
- FT-IR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

#### Procedure (using ATR):

- Background Spectrum:
  - Ensure the ATR crystal is clean and dry.
  - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of **N,N-Dimethyl-2-phenoxyethanamine** directly onto the center of the ATR crystal.
  - Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4  $\text{cm}^{-1}$ .
- Cleaning:
  - Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

#### Procedure (using Salt Plates for a Neat Liquid):

- Background Spectrum:
  - Acquire a background spectrum with the empty salt plates in the sample holder.
- Sample Preparation:
  - Place a small drop of the liquid sample onto one salt plate.[\[2\]](#)[\[3\]](#)
  - Carefully place the second salt plate on top to create a thin liquid film between the plates.  
[\[2\]](#)[\[3\]](#)
- Sample Analysis:
  - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

- Acquire the sample spectrum.
- Cleaning:
  - Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.[\[2\]](#)

## Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **N,N-Dimethyl-2-phenoxyethanamine**.

Materials:

- **N,N-Dimethyl-2-phenoxyethanamine** (liquid sample)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- Volatile solvent (e.g., methanol or dichloromethane).
- Microsyringe.
- Vial.

Procedure:

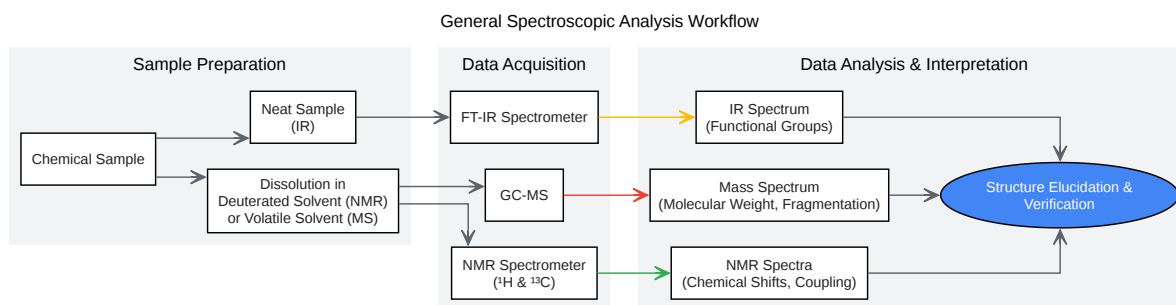
- Sample Preparation:
  - Prepare a dilute solution of **N,N-Dimethyl-2-phenoxyethanamine** (e.g., 10-100 µg/mL) in a volatile solvent like methanol.
- Instrument Setup (General GC-MS Parameters):
  - GC:
    - Injector Temperature: 250 °C
    - Column: A suitable capillary column (e.g., DB-5ms).

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.[\[4\]](#)
  - Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200).
  - Source Temperature: ~230 °C.
  - Quadrupole Temperature: ~150 °C.
- Data Acquisition:
  - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.
  - Acquire the data.
- Data Analysis:
  - Identify the peak corresponding to **N,N-Dimethyl-2-phenoxyethanamine** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion peak and the major fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

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